methyl 3-bromo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 3-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H6BrNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
It is known that pyrrole derivatives can interact with various biological targets, depending on their specific structures .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Pyrrole derivatives can affect various biochemical pathways, depending on their specific structures and targets .
Result of Action
The effects can vary depending on the specific targets and biochemical pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-Bromo-1H-Pyrrole-2-Carboxylate . These factors can include pH, temperature, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily through binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl pyrrole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids or reduced to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 3-azido-1H-pyrrole-2-carboxylate, 3-thio-1H-pyrrole-2-carboxylate, or 3-alkoxy-1H-pyrrole-2-carboxylate.
Oxidation Products: Pyrrole-2-carboxylic acids.
Reduction Products: Various reduced pyrrole derivatives.
Scientific Research Applications
Methyl 3-bromo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of conductive polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine
- 1-(5-Bromo-1H-pyrrol-2-yl)ethanone
Uniqueness
Methyl 3-bromo-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The position of the bromine atom and the ester group can lead to distinct chemical behaviors compared to other bromopyrrole derivatives, making it valuable for targeted synthetic applications and research studies.
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYUPXPKZMQREC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.